Superior Histologic, Virologic, and Biochemical Improvement Over Lamivudine at 48 Weeks in HBeAg-Positive CHB (Phase 3 NEJM Trial AI463022)
In a pivotal Phase 3 randomized, double-blind trial (AI463022) comparing entecavir 0.5 mg daily (n=354) versus lamivudine 100 mg daily (n=355) in treatment-naïve HBeAg-positive CHB patients, entecavir demonstrated statistically superior outcomes across all primary and secondary efficacy endpoints at 48 weeks . The primary endpoint of histologic improvement was achieved in 72% of entecavir-treated patients versus 62% of lamivudine-treated patients (P=0.009). Virologic suppression, defined as undetectable HBV DNA (<300 copies/mL by PCR), was observed in 67% of entecavir patients compared to only 36% of lamivudine patients (P<0.001). Biochemical normalization of ALT levels occurred in 68% versus 60% of patients, respectively (P=0.02). No entecavir resistance mutations were detected at Week 48.
| Evidence Dimension | 48-Week Histologic Improvement Rate (Knodell necroinflammatory score decrease ≥2 points without worsening fibrosis) |
|---|---|
| Target Compound Data | 72% (226/314) |
| Comparator Or Baseline | Lamivudine: 62% (195/314) |
| Quantified Difference | Absolute difference: +10% (95% CI: 2.6–17.2; P=0.009) |
| Conditions | Phase 3, randomized, double-blind, double-dummy, multicenter trial in 715 treatment-naïve HBeAg-positive CHB patients. Entecavir 0.5 mg vs. Lamivudine 100 mg once daily for minimum 52 weeks. Histology assessed by blinded central pathologist. |
Why This Matters
Entecavir provides a 10% absolute increase in the rate of histologic liver improvement, a direct tissue-level endpoint that correlates with long-term reduction in cirrhosis and HCC risk, over the standard-of-care comparator lamivudine.
- [1] Chang TT, Gish RG, de Man R, et al. A comparison of entecavir and lamivudine for HBeAg-positive chronic hepatitis B. N Engl J Med. 2006;354(10):1001-1010. View Source
